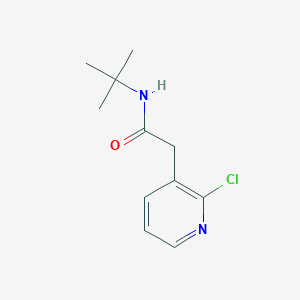

N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-tert-butyl-2-(2-chloropyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-11(2,3)14-9(15)7-8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKQFGJXXCUEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide typically involves the reaction of 2-chloropyridine with tert-butylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-chloropyridine, tert-butylamine, acetic anhydride.

Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

Procedure: 2-chloropyridine is first reacted with tert-butylamine to form an intermediate. This intermediate is then treated with acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated systems and advanced analytical techniques ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: this compound N-oxide.

Reduction: N-tert-Butyl-2-(2-aminopyridin-3-yl)acetamide.

Substitution: N-tert-Butyl-2-(2-substituted-pyridin-3-yl)acetamide.

Scientific Research Applications

Enzyme Interaction

N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to modulation of enzyme activity, influencing the metabolism of drugs and other compounds in the body.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against fungal pathogens. Its mechanism involves the inhibition of ergosterol biosynthesis by targeting the enzyme sterol 14-alpha demethylase (CYP51), essential for maintaining fungal cell membrane integrity. This makes it a candidate for developing antifungal agents.

Anticancer Research

The compound has also been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cell lines and modulate gene expression related to cell cycle regulation. Such properties indicate its usefulness in cancer therapeutics.

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for further modifications that can lead to the development of new therapeutic agents.

Agrochemical Production

The compound is utilized in the formulation of agrochemicals, contributing to the development of pesticides and herbicides. Its biological activity against pests highlights its potential role in agricultural applications.

Case Studies

-

Antifungal Efficacy Study

- A study demonstrated that this compound effectively inhibited fungal growth in vitro by disrupting ergosterol biosynthesis. The results suggested a dose-dependent response, highlighting its potential as a therapeutic agent against fungal infections.

-

Cancer Cell Line Research

- In experiments involving various cancer cell lines, this compound showed promise in inducing apoptosis and inhibiting tumor growth through modulation of key signaling pathways associated with cell survival and proliferation.

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide with analogs based on substituent variations, synthesis yields, physical properties, and commercial relevance.

N-tert-Butyl Acetamide Derivatives with Pyridine/Aromatic Substituents

Table 1: Key Comparative Data

Key Observations:

- Structural Variations: The target compound's 2-chloropyridine moiety contrasts with 4-dimethylaminophenyl (5d, 5i) or dichlorophenoxy (26) groups in analogs. Bulky substituents like pyrenylmethyl (5i) significantly increase molecular weight (582.7 vs. 226.7 g/mol) . Chlorine at the pyridine 2-position in the target compound may enhance electrophilic reactivity compared to electron-donating groups (e.g., -NMe₂ in 5d) .

- Synthesis and Purification: Yields for analogs range from 40–63%, with silica gel chromatography as the primary purification method . Higher yields (e.g., 63% for compound 26) correlate with less steric hindrance in reactants .

Physical Properties :

Pyridine-Based Acetamides with Hydroxyl/Chloro Substituents

Table 2: Commercial Pyridine Derivatives

Key Observations:

- The 2-chloro substituent in HB024 introduces electrophilicity, similar to the target compound’s 2-Cl-pyridine .

- Commercial Relevance: HB023 and HB024 are priced at $400/g, comparable to the target compound’s commercial listing, suggesting similar demand in research .

Biological Activity

N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, including biochemical interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The primary target for this compound is Sterol 14-alpha demethylase (CYP51) , an enzyme critical in the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity. By inhibiting CYP51, this compound disrupts ergosterol production, leading to fungal growth inhibition .

Biochemical Pathways

The compound influences several biochemical pathways:

- Ergosterol Biosynthesis : Inhibition of CYP51 affects the entire pathway, leading to reduced ergosterol levels.

- Cell Signaling : It modulates pathways related to oxidative stress and apoptosis in various cell lines.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies indicate its effectiveness against fungi, with specific attention to its role as a potential treatment for fungal infections due to its mechanism targeting ergosterol synthesis .

Anticancer Effects

Research indicates that this compound may exhibit anticancer properties through:

- Induction of apoptosis in cancer cell lines.

- Modulation of gene expression related to cell cycle regulation and apoptosis .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed using in silico methods. Key parameters include:

- Absorption : Good oral bioavailability predicted.

- Distribution : Likely distributed widely due to lipophilicity.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain biological activity.

Study 1: Antifungal Activity

In a study examining the antifungal efficacy of various compounds, this compound exhibited potent activity against Candida albicans with an IC50 value significantly lower than conventional antifungals .

Study 2: Anticancer Potential

A recent investigation into the anticancer properties revealed that this compound induced apoptosis in breast cancer cell lines through caspase activation pathways. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Dosage Effects and Toxicity

Research indicates that dosage plays a critical role in the biological effects observed:

- Low Doses : Exhibit therapeutic effects with minimal toxicity.

- High Doses : Associated with adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects were noted, where certain dosage levels triggered significant biological responses .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide, and how can reaction selectivity be optimized?

- Methodology : The compound can be synthesized via condensation reactions using boronates and alkylation strategies. For example, reacting acetylated intermediates with chlorinated pyridine derivatives in the presence of KOH and boronates improves selectivity for N-alkylation. Post-synthetic purification via recrystallization or column chromatography is recommended to isolate the product .

- Key Considerations : Monitor reaction pH and temperature to avoid side reactions, such as O-alkylation. Use thin-layer chromatography (TLC) to track progress.

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.2 ppm for CH₃) and chloropyridine protons (δ ~7.5–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated in related acetamide derivatives .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at 25°C (ambient), 4°C (refrigerated), and -20°C (long-term) in airtight containers. Monitor degradation via HPLC every 30 days. Avoid exposure to light and moisture, as chloropyridine derivatives are prone to hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity in this compound class?

- Methodology :

- Substituent Variation : Replace the tert-butyl group with smaller alkyl chains (e.g., isopropyl) or aryl groups to evaluate steric effects. Modify the chloropyridine moiety with electron-withdrawing (e.g., CF₃) or donating groups (e.g., OCH₃) to probe electronic effects .

- Biological Assays : Test analogs against target receptors (e.g., GPR119) using in vitro cell-based assays (e.g., cAMP quantification) and in vivo models for efficacy validation .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodology :

- Purity Verification : Re-evaluate compound purity using LC-MS to rule out impurities affecting activity .

- Assay Standardization : Use identical cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and control compounds (e.g., LPS for NO production) across studies .

- Meta-Analysis : Compare data across multiple studies, prioritizing results from peer-reviewed journals over preliminary reports.

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- Molecular Docking : Use software like AutoDock to predict binding affinity to target proteins (e.g., cyclooxygenase-2). Focus on hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with the tert-butyl group .

- ADMET Prediction : Apply tools like SwissADME to estimate solubility, permeability (e.g., Blood-Brain Barrier penetration), and metabolic stability. Optimize logP values (target 2–4) to balance bioavailability and solubility .

Q. What strategies mitigate solubility limitations in aqueous buffers for in vitro studies?

- Methodology :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Salt Formation : Synthesize hydrochloride or sodium salts of the compound for improved aqueous dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.